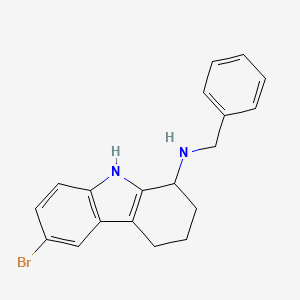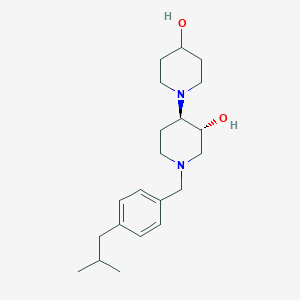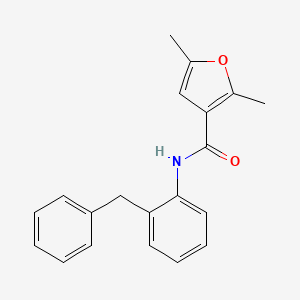amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, commonly known as CSN5i-3, is a small molecule inhibitor that targets the deubiquitinase activity of the COP9 signalosome subunit 5 (CSN5). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 targets the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which is a key regulator of the ubiquitin-proteasome pathway. The ubiquitin-proteasome pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 inhibits the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, leading to the accumulation of ubiquitinated proteins and subsequent activation of the proteasome-mediated protein degradation pathway. This results in the inhibition of cancer cell growth and the enhancement of chemotherapy drug sensitivity.
Biochemical and Physiological Effects:
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its specificity for 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which reduces the risk of off-target effects. It also has a low toxicity profile, making it a safe candidate for clinical trials. However, one limitation of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its poor solubility in water, which can affect its bioavailability and limit its efficacy in vivo.
Orientations Futures
Future research on 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 could focus on improving its solubility and bioavailability, as well as evaluating its efficacy in animal models and clinical trials. Other potential future directions could include investigating its potential use in combination therapy with other chemotherapy drugs, as well as exploring its role in other cellular processes beyond cancer.
Méthodes De Synthèse
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with N-methylpropylamine and 2-chloro-N-(4-nitrophenyl)acetamide. The final product is obtained by reducing the nitro group using hydrogen gas in the presence of palladium on carbon.
Applications De Recherche Scientifique
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANOAVONVPWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)
![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)

![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5061861.png)